7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

Physicochemical Property Profiling Medicinal Chemistry Lead Optimization

7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine (CAS 1545675-68-0) is a heterocyclic building block within the pyrazolo[4,3-d]pyrimidine class, characterized by a methoxy substituent at the 7-position of the fused pyrazole-pyrimidine core. With a molecular formula of C6H6N4O and a molecular weight of 150.14 Da, this scaffold serves as a critical intermediate in medicinal chemistry, particularly as a precursor in patented synthetic routes for hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 1545675-68-0
Cat. No. B2699622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
CAS1545675-68-0
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCOC1=NC=NC2=C1NN=C2
InChIInChI=1S/C6H6N4O/c1-11-6-5-4(2-9-10-5)7-3-8-6/h2-3H,1H3,(H,9,10)
InChIKeyBUFDXOCLKPYWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine (CAS 1545675-68-0): Core Scaffold Identity and Procurement Profile


7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine (CAS 1545675-68-0) is a heterocyclic building block within the pyrazolo[4,3-d]pyrimidine class, characterized by a methoxy substituent at the 7-position of the fused pyrazole-pyrimidine core [1]. With a molecular formula of C6H6N4O and a molecular weight of 150.14 Da, this scaffold serves as a critical intermediate in medicinal chemistry, particularly as a precursor in patented synthetic routes for hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors [2]. Its calculated physicochemical properties (LogP: 0.2, Topological Polar Surface Area: 64 Ų) position it as a versatile fragment for lead optimization programs [3].

Procurement Risk: Why 7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Casually Substituted with Core Analogs


The 7-position substitution on the pyrazolo[4,3-d]pyrimidine core dictates critical physicochemical and reactivity parameters that directly impact downstream synthetic success and biological activity. A generic replacement of the methoxy group with a chloro, hydroxy, or amino substituent fundamentally alters the compound's lipophilicity (LogP), hydrogen-bonding capacity, and electronic character. For instance, the methoxy group acts as a masked hydroxyl handle, enabling specific late-stage demethylation strategies that are not feasible with chloro or methylthio analogs [1]. More critically, the 7-methoxy intermediate is specifically claimed in patent-protected synthetic cascades, such as those yielding potent HIF-PHD inhibitors for renal anemia therapy, where structural fidelity is non-negotiable for achieving the desired final compound purity and efficacy [2]. Substitution without validation would compromise the integrity of a protected synthetic route and introduce unpredictable variability in biological assays.

Head-to-Head Evidence Guide: Quantified Differentiation of 7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine vs. Closest Analogs


7-Methoxy vs. 7-Hydroxy Analog: Superior Lipophilicity for Membrane Permeability Optimization

The 7-methoxy derivative (LogP = 0.2) demonstrates significantly higher calculated lipophilicity compared to the 7-hydroxy analog (7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine, CAS 13877-55-9, calculated LogP ≈ -0.5) [1]. This difference of ~0.7 log units translates to a roughly 5-fold higher partition coefficient, which is a critical parameter for passive membrane permeability in cell-based assays. The 7-hydroxy analog's lower LogP and additional hydrogen-bond donor capacity (one more HBD) can limit its utility in central nervous system (CNS) drug discovery programs requiring blood-brain barrier penetration, where the methoxy group's balanced lipophilicity is often preferred [2].

Physicochemical Property Profiling Medicinal Chemistry Lead Optimization

Synthetic Tractability: Methoxy as a Strategic Masked Hydroxyl for Late-Stage Functionalization

The 7-methoxy group serves as a chemically robust protecting group for a hydroxyl functionality, enabling synthetic transformations at other positions of the pyrazolo[4,3-d]pyrimidine core (e.g., N-alkylation, C-H activation at C-3 or C-5) that would be incompatible with a free hydroxyl group. This orthogonal protection strategy is distinct from the 7-chloro analog, which acts as an electrophilic handle for nucleophilic aromatic substitution (SNAr). Patent US20150239889A1 explicitly demonstrates the utility of this approach, where a 7-methoxy intermediate is carried through multiple synthetic steps before the final HIF-PHD inhibitor is obtained [1]. The 7-hydroxy compound cannot be directly substituted in this sequence without risking unwanted side reactions and lower overall yield . This functional group strategy provides a documented advantage in protecting group chemistry.

Synthetic Chemistry Building Block Strategy Late-Stage Functionalization

Polar Surface Area (PSA) Benchmarking: Methoxy vs. Chloro and Amino Analogs for CNS Drug-Likeness

The topological polar surface area (TPSA) of 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is 64 Ų, which falls within the favorable range for CNS drug candidates (typically <90 Ų) [1]. This value is lower than the 7-amino analog (7-amino-1H-pyrazolo[4,3-d]pyrimidine, CAS 13877-56-0), which has an additional hydrogen-bond donor and would present a higher TPSA (calculated ~78 Ų) . The 7-chloro analog has a TPSA similar to the parent (approx. 54 Ų) but lacks the hydrogen-bond acceptor capacity of the methoxy oxygen that can be crucial for target engagement. The methoxy derivative thus provides a balanced profile: lower PSA than the amino analog for superior BBB penetration potential, yet better solubility and target interaction potential than the purely lipophilic chloro derivative [2].

Drug-likeness CNS Drug Discovery Physicochemical Property

Procurement and Supply Chain Differentiation: Commercial Availability and Purity Benchmarking

A direct comparison of commercial availability reveals that 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is offered by multiple global suppliers (e.g., Enamine, Biosynth) with a standard purity of 95% and lead times as short as 3-5 days [1]. In contrast, the 7-hydroxy analog is listed as an 'investigative/discovery agent' with limited commercial sourcing and no guaranteed stock availability [2]. The 7-methylthio analog, while cataloged, shows fewer active stock keeping units (SKUs) across major vendor databases, indicating lower market maturity [3]. The parent unsubstituted scaffold (CAS 272-57-1), though available, commands a significantly higher price point for comparable purity and quantity, likely due to synthetic accessibility differences . The methoxy derivative thus provides a superior balance of assured supply chain robustness and cost-efficiency for scale-up projects.

Procurement Specifications Chemical Supply Chain Purity Analysis

Validated Application Scenarios for 7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine in Drug Discovery and Chemical Biology


HIF-PHD Inhibitor Synthesis for Renal Anemia Drug Discovery

7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine serves as the critical starting material in patent US20150239889A1 for constructing potent HIF-PHD inhibitors. The methoxy group provides essential protection during multi-step N-alkylation and cross-coupling reactions, ultimately enabling the synthesis of clinical candidates for renal anemia [1]. This patented synthetic route cannot be reproduced with the 7-hydroxy or 7-chloro analogs without significant redesign and yield loss [2].

CNS Penetrant Kinase Inhibitor Fragment Libraries

With a calculated LogP of 0.2 and a PSA of 64 Ų, the 7-methoxy derivative occupies an optimal property space for CNS drug discovery (typically TPSA < 90 Ų, 1 < LogP < 3). This makes it a superior core fragment for constructing CNS-penetrant kinase inhibitor libraries compared to the more polar 7-amino analog (higher PSA) or the less soluble 7-chloro analog [1][2]. Medicinal chemists can use this fragment for early-stage CNS lead generation where achieving sufficient unbound brain concentrations is a primary challenge [3].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis

For complex molecule synthesis, the 7-methoxy group offers an orthogonal protecting group strategy. It can withstand conditions that would deprotect silyl ethers or reduce nitro groups, and can be selectively cleaved in the presence of other functional groups using BBr3 or TMSI late in the synthetic sequence. This contrasts with the 7-chloro analog, which is susceptible to nucleophilic displacement under basic conditions, limiting its compatibility with certain amine or thiol-containing reagents [1]. Researchers designing complex synthetic routes should prioritize the methoxy derivative when late-stage hydroxyl unveiling is planned [2].

Quote Request

Request a Quote for 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.